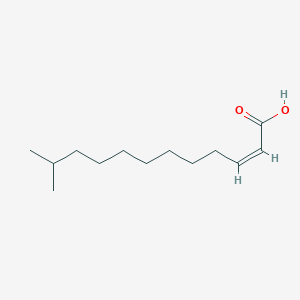

顺式-11-甲基-2-十二碳烯酸

描述

顺式-Δ2-11-甲基十二碳烯酸是一种可扩散的信号因子,参与细胞外微生物和真菌的通信系统。它在原核生物和真核生物的细胞间通讯中起着至关重要的作用。 这种化合物以其调节各种细菌病原体毒力和生物膜形成的能力而闻名 .

科学研究应用

Quorum Sensing Mechanism

cis-11-Methyl-2-dodecenoic acid serves as a QS signal that facilitates cell-to-cell communication among pathogenic bacteria, notably in the regulation of virulence and biofilm formation. The compound was first identified in Xanthomonas campestris, where it regulates biofilm dispersal and virulence gene expression .

Case Study: Xanthomonas Campestris

In a study examining Xanthomonas campestris, it was demonstrated that the presence of cis-11-methyl-2-dodecenoic acid significantly influences the synchronization of virulence gene expression, leading to enhanced pathogenicity in plant hosts. The study highlighted how DSF signals could be targeted to disrupt biofilm formation, suggesting potential therapeutic strategies against bacterial infections .

Table 1: Effects of cis-11-Methyl-2-dodecenoic Acid on Biofilm Formation

| Bacterial Strain | Effect on Biofilm Formation | Reference |

|---|---|---|

| Xanthomonas campestris | Increased dispersal | |

| Burkholderia cenocepacia | Inhibition | |

| Pseudomonas aeruginosa | Modulation |

Inter-Species Communication

cis-11-Methyl-2-dodecenoic acid is not only significant for intra-species communication but also plays a role in inter-species interactions among various bacterial species. For example, it has been shown to influence the behavior of Pseudomonas aeruginosa and Burkholderia species, affecting their biofilm dynamics and virulence .

Case Study: Burkholderia Species

Research involving Burkholderia cenocepacia revealed that exposure to cis-11-methyl-2-dodecenoic acid led to altered biofilm architecture and reduced virulence. This suggests that manipulating DSF signaling could provide new avenues for controlling infections caused by these opportunistic pathogens .

Antimicrobial Strategies

Given its role in regulating bacterial behavior, cis-11-methyl-2-dodecenoic acid is being explored as a potential therapeutic agent to combat biofilm-associated infections. By disrupting QS pathways, it may be possible to enhance the efficacy of conventional antibiotics against resistant bacterial strains .

Table 2: Therapeutic Potential of cis-11-Methyl-2-dodecenoic Acid

| Application Area | Potential Use | Reference |

|---|---|---|

| Antimicrobial Therapy | Disruption of QS pathways | |

| Biofilm Control | Inhibition of biofilm formation | |

| Pathogen Virulence Modulation | Reduction in pathogenicity |

Bioremediation

The signaling properties of cis-11-methyl-2-dodecenoic acid can also be harnessed in environmental microbiology, particularly in bioremediation efforts where microbial communities are employed to degrade pollutants. By modulating QS signals, it may be possible to enhance the efficiency of microbial degradation processes .

Case Study: Microbial Degradation

In studies focused on bioremediation, cis-11-methyl-2-dodecenoic acid was shown to stimulate microbial communities responsible for degrading hydrocarbons, thereby improving the rate of bioremediation in contaminated environments .

作用机制

顺式-Δ2-11-甲基十二碳烯酸的作用机制涉及其作为群体感应信号和可扩散信号因子的功能。它通过与微生物细胞内的特定分子靶点和通路相互作用来调节毒力和生物膜形成。 该化合物在低浓度下诱导DSF生物传感器的能力突出了其效力和特异性 .

生化分析

Biochemical Properties

cis-11-Methyl-2-dodecenoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions involves the regulation of virulence and biofilm formation of bacterial pathogens .

Cellular Effects

cis-11-Methyl-2-dodecenoic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the synchronization of virulence gene expression and biofilm dispersal of the pathogen Xanthomonas campestris pv. campestris (Xcc) .

Molecular Mechanism

The molecular mechanism of action of cis-11-Methyl-2-dodecenoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a DSF in extracellular microbial and fungal communication systems .

Metabolic Pathways

cis-11-Methyl-2-dodecenoic acid is involved in certain metabolic pathways, interacting with various enzymes or cofactors It could also have effects on metabolic flux or metabolite levels

准备方法

合成路线和反应条件

顺式-Δ2-11-甲基十二碳烯酸的合成通常涉及使用有机溶剂,例如二甲基甲酰胺、二甲基亚砜和乙醇。 该化合物可以配制成甲基乙酸酯溶液 . 合成路线通常包括使用特定的催化剂和反应条件来获得所需的异构体形式。

工业生产方法

顺式-Δ2-11-甲基十二碳烯酸的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。 该化合物储存在-20°C下,以保持其在较长时间内的稳定性 .

化学反应分析

反应类型

顺式-Δ2-11-甲基十二碳烯酸会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用还原剂。

取代: 该反应涉及用另一个官能团替换一个官能团,通常由特定的催化剂促进。

常用的试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂。这些反应通常在受控的温度和压力条件下进行,以确保预期的结果。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生羧酸,而还原可能产生醇。

相似化合物的比较

类似化合物

反式-Δ2-11-甲基十二碳烯酸: 一种构象异构体,在诱导DSF生物传感器方面的效力明显较低。

11-甲基十二烷酸: 一种饱和脂肪酸,其活性远低于顺式-Δ2-11-甲基十二碳烯酸.

独特性

顺式-Δ2-11-甲基十二碳烯酸的独特性在于其在微生物通讯系统中的高效力和特异性。它在低浓度下有效发挥作用的能力使其区别于其异构体和相关化合物。

生物活性

Cis-11-Methyl-2-dodecenoic acid, commonly referred to as DSF (Diffusible Signal Factor) , is a fatty acid signaling molecule primarily associated with quorum sensing (QS) in various bacterial species. Its role in microbial communication significantly influences biofilm formation, virulence factor regulation, and antibiotic resistance. This article reviews the biological activity of DSF, emphasizing its mechanisms of action, effects on bacterial behavior, and implications for medical and environmental applications.

- Molecular Formula: C₁₃H₂₄O₂

- CAS Number: 677354-23-3

- Molecular Weight: 212.329 g/mol

- Density: 0.9 g/cm³

- Boiling Point: 322.3 °C at 760 mmHg

Cis-11-Methyl-2-dodecenoic acid functions as a QS signal that facilitates communication among bacterial cells. The signaling process involves the following steps:

- Production and Release: Bacteria produce DSF and release it into their environment.

- Detection: Neighboring bacteria detect DSF through specific receptors.

- Response Activation: This detection triggers a cascade of genetic responses leading to changes in behavior, including biofilm formation and virulence factor expression.

Key Functions

- Biofilm Dispersal: DSF induces the dispersion of biofilms by modulating the levels of cyclic di-GMP (c-di-GMP), which is crucial for biofilm stability. When DSF is present, c-di-GMP levels decrease, leading to biofilm disaggregation and increased planktonic cell release .

- Virulence Regulation: DSF influences the expression of virulence factors in pathogenic bacteria such as Xanthomonas campestris, enhancing their ability to infect hosts .

Biological Activity Across Species

The biological activity of DSF has been documented in various bacterial species:

Case Study 1: Biofilm Control in Pseudomonas aeruginosa

Research demonstrated that DSF can reduce the persistence of Pseudomonas aeruginosa biofilms by promoting the disaggregation of established biofilms and restoring antibiotic susceptibility in persister cells. This effect was linked to specific gene regulation that enhances sensitivity to antibiotics .

Case Study 2: Virulence Factor Modulation in Xanthomonas oryzae

A study explored how DSF influences virulence factor production in Xanthomonas oryzae, a pathogen affecting rice crops. The presence of DSF was shown to upregulate genes responsible for virulence while simultaneously downregulating genes involved in biofilm stability, indicating a complex regulatory mechanism .

Implications for Medicine and Agriculture

The unique properties of cis-11-Methyl-2-dodecenoic acid present significant opportunities for therapeutic applications:

- Antibiotic Adjuvants: By utilizing DSF to enhance antibiotic efficacy against biofilm-associated infections, it could be a valuable tool in treating chronic infections.

- Agricultural Applications: Targeting QS mechanisms with DSF could help manage plant pathogens effectively, reducing crop losses without relying solely on chemical pesticides.

属性

IUPAC Name |

(Z)-11-methyldodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTXNGAQYNSTHI-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677354-23-3 | |

| Record name | cis-11-Methyl-2-dodecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。